2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(2-phenylethyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(2-phenylethyl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with N-(2-phenylethyl)acetamide under appropriate conditions to yield the final product. Common solvents used in these reactions include dimethylformamide (DMF) and tetrahydrofuran (THF), and the reactions are often carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Solvents such as hexane, toluene, and methyl ethyl ketone (MEK) are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes in the body.
Materials Science: It is explored for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. Molecular docking studies have shown that the compound can bind to specific sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Efletirizine: Another piperazine derivative with therapeutic applications.
Uniqueness
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(2-phenylethyl)acetamide is unique due to its specific structural features, such as the presence of the fluorophenyl and phenylethyl groups.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c22-20-8-6-19(7-9-20)16-24-12-14-25(15-13-24)17-21(26)23-11-10-18-4-2-1-3-5-18/h1-9H,10-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVKWCZVPBZETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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